molecular formula C10H9ClN2O3 B13802303 N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide

N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide

Cat. No.: B13802303
M. Wt: 240.64 g/mol
InChI Key: UFAHXEKBLWZTSI-RMKNXTFCSA-N
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Description

N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide is a substituted butyramide derivative characterized by a hydroxyimino group at position 2, a ketone at position 3, and a 2-chlorophenyl substituent on the amide nitrogen. The hydroxyimino and oxo groups contribute to tautomerism and hydrogen-bonding interactions, which may influence reactivity and crystallographic behavior .

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

(E)-N-(2-chlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide

InChI

InChI=1S/C10H9ClN2O3/c1-6(14)9(13-16)10(15)12-8-5-3-2-4-7(8)11/h2-5,14H,1H3,(H,12,15)/b9-6+

InChI Key

UFAHXEKBLWZTSI-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC=C1Cl)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding hydroxyimino intermediate. This intermediate is then reacted with an appropriate butyramide derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups, substituents, or structural motifs:

N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide (CAS 42248-27-1)

  • Molecular Formula : C₁₀H₉ClN₂O₃
  • Molecular Weight : 240.65 g/mol
  • Key Features : The chloro substituent is at the para position of the phenyl ring, altering electronic properties compared to the ortho isomer. This positional difference may affect dipole moments, solubility, and intermolecular interactions. Computational studies on similar compounds suggest that para-substitution enhances resonance stabilization of the aromatic system .

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide (CAS 42056-96-2)

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • Key Features: Methyl groups at the 2- and 4-positions of the phenyl ring introduce steric bulk and electron-donating effects.

4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one

  • Molecular Formula : C₁₇H₁₃ClN₂O
  • Molecular Weight : 296.75 g/mol
  • Key Features: This pyrazol-3-one derivative incorporates a 2-chlorophenyl group and a benzylidene moiety. Studies using density functional theory (DFT) reveal that the chloro substituent stabilizes the heterocyclic ring through inductive effects, enhancing its dipole moment (calculated at ~4.2 Debye) compared to non-halogenated analogs .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 257.67 g/mol
  • Key Features: A phthalimide backbone with a chloro substituent at position 3. Unlike the hydroxyimino-butyramide derivatives, this compound is utilized in polymer synthesis (e.g., polyimides) due to its high thermal stability. The chloro group facilitates nucleophilic substitution reactions, enabling polymerization with dithiols or diamines .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide C₁₀H₉ClN₂O₃ 240.65 2-chloro on phenyl Potential tautomerism; hydrogen bonding
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide C₁₀H₉ClN₂O₃ 240.65 4-chloro on phenyl Enhanced resonance stabilization
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide C₁₂H₁₄N₂O₃ 234.25 2,4-dimethyl on phenyl Improved lipid solubility
4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-pyrazol-3-one C₁₇H₁₃ClN₂O 296.75 2-chloro on phenyl High dipole moment (~4.2 D)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 3-chloro on phthalimide Polymer precursor

Research Findings and Implications

  • Substituent Effects: Chloro groups at ortho positions (e.g., 2-chloro) introduce steric hindrance and electron-withdrawing effects, which may reduce reaction rates in nucleophilic substitutions compared to para-substituted analogs. Methyl groups, conversely, enhance solubility in nonpolar solvents .
  • Computational Insights : DFT studies on pyrazol-3-one derivatives demonstrate that chloro substituents significantly alter electron density distributions, impacting reactivity in cycloaddition or coordination reactions .
  • Applications: While hydroxyimino-butyramides are explored for biological activity, phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are prioritized in materials science due to their thermal stability .

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